molecular formula C13H16N4O B2972373 [1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine CAS No. 1239783-95-9

[1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine

Cat. No.: B2972373
CAS No.: 1239783-95-9
M. Wt: 244.298
InChI Key: SOTBHSDWQQETCC-UHFFFAOYSA-N
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Description

[1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine (CAS 1239783-95-9) is a high-purity heterocyclic compound designed for research and development applications . This molecule features a unique structure combining a 1,2,4-oxadiazole ring directly linked to a pyridin-3-yl group and a cyclohexylamine moiety. This specific architecture, particularly the 1,2,4-oxadiazole scaffold, is known to contribute to metabolic stability and hydrogen-bonding capacity, making it a valuable framework in medicinal chemistry . The presence of both the pyridine and cyclohexylamine groups enhances the compound's solubility and provides versatile points for interaction with biological targets, which is crucial for developing novel pharmacologically active agents . As a key chemical intermediate, its rigid yet tunable framework supports derivatization efforts in drug discovery programs, with potential applications in the development of CNS-targeting ligands or enzyme inhibitors . The compound is accompanied by full analytical characterization to ensure quality and consistency in your research. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c14-13(6-2-1-3-7-13)12-16-11(17-18-12)10-5-4-8-15-9-10/h4-5,8-9H,1-3,6-7,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTBHSDWQQETCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)C3=CN=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine typically involves the formation of the oxadiazole ring followed by the introduction of the pyridine and cyclohexylamine groups. One common method involves the cyclization of a suitable precursor containing the necessary functional groups under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

[1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or oxadiazole rings are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amine derivatives

Scientific Research Applications

[1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of [1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Positional Isomerism: Pyridin-3-yl vs. Pyridin-4-yl Substitution

A key structural analog is [1-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride (). The pyridin-4-yl substitution alters the electronic and steric profile compared to the pyridin-3-yl variant. The nitrogen atom in pyridin-4-yl is para-positioned, which may reduce hydrogen-bonding efficiency compared to the meta-positioned pyridin-3-yl. Additionally, the dihydrochloride salt enhances water solubility but may affect membrane permeability relative to the free base form of the target compound.

Substituent Variation on the Oxadiazole Ring

  • Ethylamine vs. Cyclohexylamine : The compound [2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate () replaces the cyclohexyl group with an ethyl chain. The cyclohexyl group in the target compound likely improves metabolic stability due to reduced susceptibility to oxidative metabolism compared to the linear ethyl chain.
  • Methyl-Substituted Oxadiazole: 1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexanamine () features a methyl group instead of pyridin-3-yl.

Aliphatic vs. Aromatic Substituents

  • Isobutyl-Substituted Oxadiazole : [(3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride () substitutes the pyridinyl group with an aliphatic isobutyl chain. While the isobutyl group increases lipophilicity, it lacks the aromatic nitrogen critical for hydrogen bonding. This difference may render the target compound more effective in interacting with polar biological targets.

Complex Pharmacophores in Piperazine Derivatives

The compound N-{3-[4-(5-chloro-2-methylphenyl)piperazino]propyl}-N-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]amine () incorporates a piperazine ring and dimethoxyphenyl group. This structure demonstrates how additional substituents can enhance selectivity for specific receptors (e.g., serotonin or dopamine receptors). However, the target compound’s simpler structure may offer advantages in synthetic accessibility and reduced off-target effects.

Thiadiazole vs. Oxadiazole Derivatives

In 3-(5-Cyclopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine (), the oxadiazole ring is replaced with thiadiazole. The target compound’s oxadiazole ring may thus exhibit stronger interactions with polar targets.

Anticancer Activity in Oxadiazole Derivatives

The compound 5h (), which contains a 3-phenyl-1,2,4-oxadiazol-5-yl group, shows potent anticancer activity. Replacing phenyl with pyridin-3-yl (as in the target compound) introduces a nitrogen atom, which could improve solubility and target engagement through additional hydrogen bonding, though this requires empirical validation.

Biological Activity

The compound [1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine is a derivative of the 1,2,4-oxadiazole family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for [1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine is C13H15N5OC_{13}H_{15}N_5O. It consists of a cyclohexyl moiety linked to a pyridine and an oxadiazole ring, contributing to its unique chemical properties. The presence of heterocycles in its structure is known to enhance biological activity by facilitating interactions with biological targets.

Biological Activity Overview

  • Anticancer Activity :
    Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives in cancer therapy. For instance, compounds with similar structures have shown significant cytotoxic activity against various cancer cell lines. Specifically, derivatives have demonstrated IC50 values in the nanomolar range against human leukemia and breast cancer cells .
    CompoundCancer Cell LineIC50 Value (µM)Mechanism
    5aCEM-130.48Apoptosis induction
    5bMCF-70.78Cell cycle arrest at G1 phase
  • Enzyme Inhibition :
    The compound has been evaluated for its ability to inhibit key enzymes involved in cancer progression. For example, certain 1,2,4-oxadiazole derivatives have been identified as potent inhibitors of histone deacetylases (HDAC), which are critical for regulating gene expression in cancer cells .
    EnzymeCompound TestedInhibition (%) at 20 nM
    HDAC-120a90
    hCA IX16a89 pM
  • GPBAR1 Agonism :
    The compound has also been studied for its interaction with G-protein bile acid receptor 1 (GPBAR1), which is implicated in metabolic and inflammatory diseases. Certain derivatives have shown selective agonistic activity towards GPBAR1, indicating potential for treating conditions such as type 2 diabetes .

The biological activity of [1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine can be attributed to several mechanisms:

  • Induction of Apoptosis : Compounds similar to this structure have been shown to trigger apoptosis through the activation of caspase pathways in cancer cells .
  • Cell Cycle Arrest : Studies indicate that these compounds can halt cell cycle progression at specific phases (e.g., G1 phase), leading to reduced proliferation of tumor cells .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of oxadiazole derivatives:

  • Study on Leukemia Cells : A study demonstrated that a related oxadiazole derivative exhibited significant cytotoxicity against human leukemia cell lines with minimal effects on normal cells. This selectivity suggests a favorable therapeutic index for further development .
  • HDAC Inhibition Study : Another investigation revealed that certain oxadiazole compounds could inhibit HDAC activity effectively at low concentrations, suggesting their potential as epigenetic modulators in cancer therapy .

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